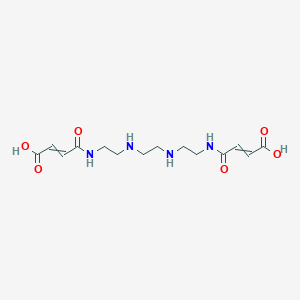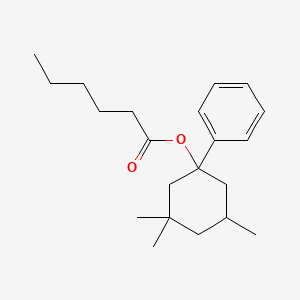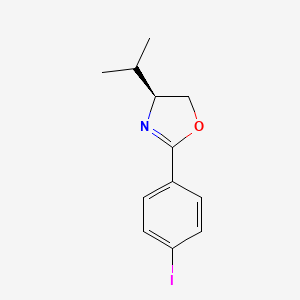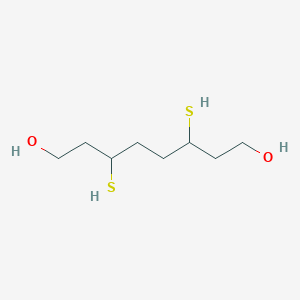![molecular formula C12H19ClN2O3 B14231533 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol CAS No. 438200-12-5](/img/structure/B14231533.png)
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol is a phenolic compound with chlorine substitution at the para-position of the hydroxymethyl group. It is a colorless, crystalline solid with a molecular weight of 212.54 g/mol and a melting point of 122-124°C. This compound is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with formaldehyde and diethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia
Major Products Formed
The major products formed from these reactions include various substituted phenols, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol has several scientific research applications:
Hydrogen-bonded Assemblages: The compound demonstrates interesting hydrogen-bonding networks, resulting in sheet-like structures with unique chemical properties.
Crosslinking in Polymer Chemistry: It is used in crosslinking sulphonated poly(ether ether ketone) for the production of proton exchange membranes.
Synthesis of Organic Compounds: The compound is involved in the synthesis of various organic compounds, showcasing its versatility in organic synthesis.
Corrosion Protection: It is used in the synthesis of bis-phosphonic acids, which exhibit significant inhibition efficiency against steel corrosion.
Analytical Chemistry: The compound serves as a receptor in fluorescent and colorimetric assays for detecting fluoride ions.
Complex Formation:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl and amino groups facilitate these interactions, leading to the formation of stable complexes with metal ions and other molecules . These interactions are crucial for its applications in analytical chemistry and materials science .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-amino phenol: This compound has a similar structure but lacks the hydroxymethyl groups.
4- [ [bis (2-hydroxyethyl)amino]methyl]-2,6-ditert-butylphenol: This compound has similar functional groups but with additional tert-butyl groups.
4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole: This compound has a similar bis(2-hydroxyethyl)amino group but with an acetylamino substitution.
Uniqueness
4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol is unique due to its specific combination of hydroxymethyl and chloro substituents, which confer distinct chemical properties and reactivity. Its ability to form stable hydrogen-bonded networks and complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
438200-12-5 |
|---|---|
Fórmula molecular |
C12H19ClN2O3 |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
4-chloro-2,6-bis[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19ClN2O3/c13-11-5-9(7-14-1-3-16)12(18)10(6-11)8-15-2-4-17/h5-6,14-18H,1-4,7-8H2 |
Clave InChI |
LSIHTNXUYPQBTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CNCCO)O)CNCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)


